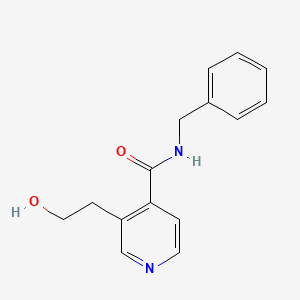
3-(2-hydroxyethyl)-n-(phenylmethyl)-4-pyridinecarboxamide
描述
3-(2-hydroxyethyl)-n-(phenylmethyl)-4-pyridinecarboxamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom, a hydroxyethyl group at the third position, and a carboxamide group at the fourth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyethyl)-n-(phenylmethyl)-4-pyridinecarboxamide typically involves the reaction of 3-(2-hydroxyethyl)pyridine-4-carboxylic acid with benzylamine. The reaction is carried out under mild conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more efficient for large-scale production.
化学反应分析
Types of Reactions
3-(2-hydroxyethyl)-n-(phenylmethyl)-4-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: The major product is 3-(2-carboxyethyl)pyridine-4-carboxamide.
Reduction: The major product is N-benzyl-3-(2-aminoethyl)pyridine-4-carboxamide.
Substitution: The major products depend on the substituent introduced, such as N-alkyl or N-aryl derivatives.
科学研究应用
3-(2-hydroxyethyl)-n-(phenylmethyl)-4-pyridinecarboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a ligand in biochemical studies, helping to elucidate the binding interactions with various biological targets.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(2-hydroxyethyl)-n-(phenylmethyl)-4-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and carboxamide groups may participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound within the active site of the target. This can lead to modulation of the target’s activity, resulting in the desired biological effect.
相似化合物的比较
Similar Compounds
Isonicotinamide: Pyridine-4-carboxamide, an isomer with the carboxamide group at the fourth position.
Nicotinamide: Pyridine-3-carboxamide, with the carboxamide group at the third position.
N-(2-hydroxyethyl)-3-pyridinecarboxamide: Similar structure but without the benzyl group.
Uniqueness
3-(2-hydroxyethyl)-n-(phenylmethyl)-4-pyridinecarboxamide is unique due to the presence of both the benzyl and hydroxyethyl groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s solubility, binding affinity, and overall bioactivity compared to its analogs.
属性
CAS 编号 |
345311-05-9 |
|---|---|
分子式 |
C15H16N2O2 |
分子量 |
256.30 g/mol |
IUPAC 名称 |
N-benzyl-3-(2-hydroxyethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C15H16N2O2/c18-9-7-13-11-16-8-6-14(13)15(19)17-10-12-4-2-1-3-5-12/h1-6,8,11,18H,7,9-10H2,(H,17,19) |
InChI 键 |
FLBGFYZICOBEIF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=NC=C2)CCO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

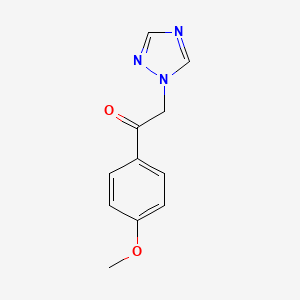
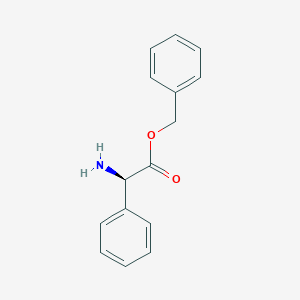

![6-(2-Chlorophenyl)-2-(methylthio)imidazo[1,2-A]pyrimido[5,4-E]pyrimidin-5(6H)-one](/img/structure/B8750232.png)
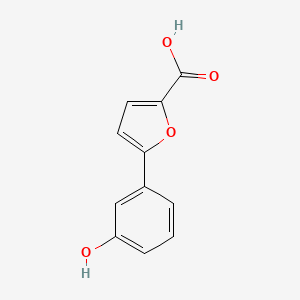

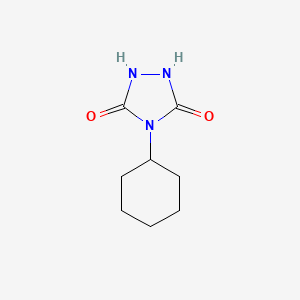
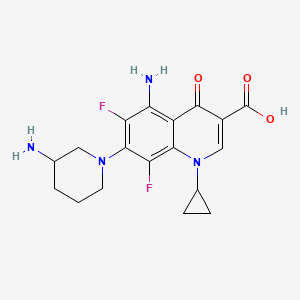
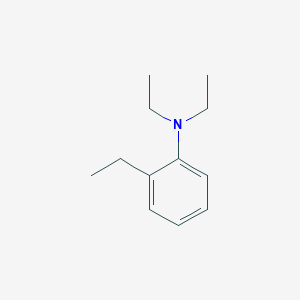
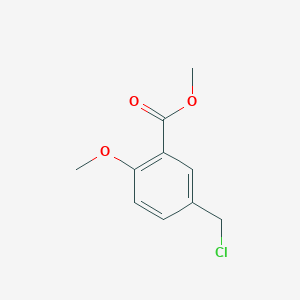

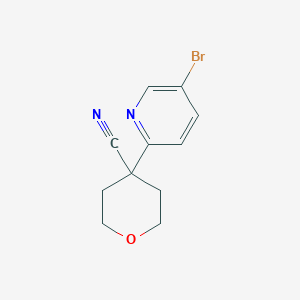
![6-Chloro-2-(4-methoxy-3,5-dimethylphenyl)oxazolo[4,5-C]pyridine](/img/structure/B8750279.png)

